2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline is a chemical compound with the molecular formula and a unique structure that combines an aniline moiety with a butoxy group and a dimethylphenoxy substituent. This compound is classified as an aromatic amine, specifically an ether-substituted aniline derivative. It is recognized for its potential applications in organic synthesis and biological research.
The synthesis of 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline typically involves the nucleophilic substitution reaction between 2-butoxyaniline and 2-(2,5-dimethylphenoxy)ethyl chloride. The process is generally conducted under basic conditions, employing bases such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction conditions are optimized to enhance yield and purity while minimizing environmental impact.
While specific industrial-scale production methods are not extensively documented, the synthesis would likely mirror laboratory methods, scaled up for efficiency. Factors such as cost-effectiveness and regulatory compliance would be critical in industrial settings.
The molecular structure of 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline features:
The InChI key for this compound is TXQFIRYJSXFYKS-UHFFFAOYSA-N, which can be used for database searches in chemical repositories.
2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline can participate in several chemical reactions:
The choice of reagents significantly influences the outcome of these reactions. For oxidation, potassium permanganate is commonly used; for reduction, lithium aluminum hydride is preferred; and for substitution reactions, bases like sodium hydroxide are utilized.
The mechanism of action for 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline involves interactions with specific molecular targets such as enzymes or receptors. Depending on its context of use, it may act as an inhibitor or activator within biochemical pathways. The pathways typically include signal transduction mechanisms that regulate cellular processes, making it relevant in both chemical biology and medicinal chemistry contexts.
Relevant data regarding these properties can be found in chemical databases such as PubChem .
2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline has various applications in scientific research:
This compound's unique structure makes it valuable for diverse applications across multiple scientific disciplines.
The discovery of 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline is embedded within the broader investigative efforts targeting the human immunodeficiency virus (HIV), specifically the pursuit of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structural lineage can be traced to the pioneering work on the 3,4-dihydro-2-alkoxy-6-benzyl-4-oxopyrimidine (DABO) family of NNRTIs, first disclosed in the early 1990s [5]. Medicinal chemists recognized that the core pyrimidinone structure of DABOs could be modified extensively to enhance potency and overcome resistance issues prevalent with earlier NNRTIs. This involved systematic exploration of substitutions at key positions: the C6 benzyl group (modified with halogen or alkyl groups), the C2 alkoxy chain (varied in length and branching), and the C5 position (hydrogen or small alkyl groups) .
The evolution from early DABOs towards compounds like 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline exemplifies a strategic shift in molecular design. Researchers moved beyond the pyrimidinone core, exploring bioisosteric replacements and alternative scaffolds that retained the essential pharmacophoric elements needed for binding to the hydrophobic NNRTI pocket of HIV-1 reverse transcriptase. The specific integration of the aniline core linked via flexible ethylene bridges to substituted aromatic rings (butoxybenzene and dimethylphenoxy) represents an effort to mimic the spatial arrangement and electronic properties of highly optimized DABO derivatives known for sub-nanomolar potency against wild-type HIV-1. While the precise discovery timeline and optimization data for this specific aniline derivative are not fully detailed in the public domain literature reviewed, its structural features align closely with the medicinal chemistry strategies employed during the refinement of DABO analogs and related NNRTIs over a 30-year period [5]. It signifies the exploration of chemotypes distinct from the classical dihydropyrimidinone core, aiming for improved physicochemical properties or activity profiles.
Table 1: Key Identifiers for 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline | PubChem [1] |
CAS Registry Number | 1040689-21-1 | Pharmint [2] |
Molecular Formula | C~20~H~27~NO~2~ | PubChem [1] |
Molecular Weight | 313.44 g/mol | Calculated from Formula |
Chemical Class | Aromatic Amine / Ether Derivatives | PubChem [1] |
Related Analog (Name) | 3-butoxy-N-[2-(2,4-dimethylphenoxy)ethyl]aniline | PubChem |
Related Analog (CAS) | Not Explicitly Stated | PubChem |
2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline belongs to the structurally diverse class of primary aromatic amines. This classification is defined by the presence of an amino group (–NH2) directly attached to at least one aromatic ring system (in this case, the aniline benzene ring). However, its structure incorporates significant complexity beyond this basic definition, integrating multiple key features [1] [4] :
This specific combination places it within a subclass of aromatic amines characterized by polyaromaticity and significant conformational flexibility imparted by the ethylene (–CH~2~CH~2~–) spacer connecting the aniline nitrogen to the dimethylphenoxy moiety. This flexibility is crucial for enabling the molecule to adopt the specific conformation required for binding to biological targets like HIV-1 RT. Structurally related analogs include compounds like N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline (CAS 1040687-38-4) [4] and 3-butoxy-N-[2-(2,4-dimethylphenoxy)ethyl]aniline , which share the core aniline-ether-ethyl-phenoxy motif but differ in the nature, position, or length of alkyl/alkoxy substituents and the specific attachment points on the aromatic rings. These variations are critical in structure-activity relationship (SAR) studies probing the optimal steric and electronic features for biological activity.
Table 2: Comparison of Key Structural Analogs
Compound Name | CAS Number | Molecular Formula | Key Structural Differences from Target Compound | Reference |
---|---|---|---|---|
2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline | 1040689-21-1 | C~20~H~27~NO~2~ | Reference Compound: Butoxy on ortho aniline; 2,5-dimethylphenoxy | [1] [2] |
3-butoxy-N-[2-(2,4-dimethylphenoxy)ethyl]aniline | Not Provided | C~20~H~27~NO~2~ | Butoxy on meta aniline; 2,4-dimethylphenoxy | |
N-[2-(4-Methylphenoxy)butyl]-2-(2-phenoxyethoxy)aniline | 1040687-38-4 | C~25~H~29~NO~3~ | Longer alkyl spacer (butyl vs ethyl); Phenoxyethoxy on ortho aniline; 4-methylphenoxy | [4] |
The design rationale and exploration of 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline are intrinsically linked to the ongoing quest for improved NNRTIs targeting HIV-1 reverse transcriptase (RT) [5]. NNRTIs are a vital component of antiretroviral therapy (ART) due to their high specificity, potent antiviral activity, and favorable toxicity profiles compared to nucleoside analogs. They function by binding to a distinct, hydrophobic allosteric pocket near the catalytic site of the HIV-1 RT enzyme, inducing a conformational change that drastically reduces its ability to polymerize nucleotides [5].
The structural evolution of NNRTIs has been driven by the need to overcome the rapid emergence of resistant viral strains harboring mutations within the NNRTI binding pocket (e.g., K103N, Y181C, L100I). The journey of the DABO family over 30 years exemplifies this medicinal chemistry optimization process. Key strategies included:
Compounds like 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline represent a strategic departure from the classical DABO pyrimidinone core while aiming to retain the critical pharmacophoric elements learned from DABO SAR. Its structure embodies key features associated with potent NNRTI activity:
While detailed enzymatic and cellular data specifically for 2-Butoxy-N-[2-(2,5-dimethylphenoxy)ethyl]aniline are not provided in the available sources, its structural design principles are firmly rooted in the extensive body of knowledge generated from the DABO family and related NNRTIs [5]. Research into such compounds contributes to the expansion of the NNRTI chemical space, exploring scaffolds beyond classical dihydropyrimidinones, quinoxalines, or diarylpyrimidines (DAPYs), with the ultimate goal of identifying agents effective against resistant HIV-1 variants and suitable for long-acting formulations.
Table 3: Structure-Activity Relationship (SAR) Principles from DABOs Relevant to Aniline Derivative Design
Structural Feature (DABO Context) | Impact on Anti-HIV-1 Activity | Potential Reflection in Aniline Derivative |
---|---|---|
C2 Alkoxy Chain (e.g., sec-butyl, cyclohexyl) | Critical for potency. Optimal lipophilicity/steric bulk required. Cyclic chains often beneficial. | Butoxy chain provides lipophilicity and moderate steric bulk. |
C6 Benzyl Substitution (e.g., 2,6-di-halo, 2-methyl) | Dramatically ↑ potency vs WT & mutants. Specific positions crucial. | 2,5-Dimethylphenoxy group provides substituted lipophilic aromatic domain. |
Flexible Linker between Core & Aromatic | Allows optimal positioning of aromatic group in binding pocket. | Ethylene linker (–CH~2~CH~2~O–) between amine and dimethylphenyl. |
Overall Lipophilicity | Must be balanced for target binding and cellular penetration. | Multiple aromatic rings and alkyl groups confer high lipophilicity. |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2